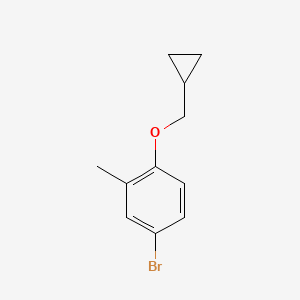
3-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide
Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are found in several classes of drugs, including antibacterials, diuretics, and anticonvulsants .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The presence of these heterocycles can greatly influence the compound’s chemical properties and biological activity .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo various chemical reactions. For example, the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the compound’s water solubility .Scientific Research Applications
Synthesis and Reactivity
One-Pot Synthesis : Compounds related to 3-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide have been used in one-pot synthesis processes. For example, N-[2,2-dichloro-2-phenyl-1-(heterylamino)ethyl]sulfonamides were synthesized through a reaction involving 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides (Rozentsveig et al., 2013).
Complexation with Metal Ions : Sulfonylated compounds, akin to this compound, have been studied for their ability to complex with metal ions like Nickel (II) and Iron (II). This research is significant in exploring the biological and catalytic potential of these compounds in pharmaceutical and chemical industries (Orie et al., 2021).
Supramolecular Structures : Studies have been conducted on the supramolecular structures of similar sulfonamides, focusing on their hydrogen-bonding arrangements, which is crucial in understanding their chemical behavior and potential applications (Kosutić Hulita et al., 2005).
Biological and Pharmaceutical Applications
Antitumor Activity : Sulfonamide derivatives, which include structures similar to this compound, have been designed and synthesized for potential use as antitumor agents. These derivatives aim to achieve high efficacy with low toxicity (Huang et al., 2001).
Herbicidal Activity : Research has also been done on synthesizing optically active derivatives with structures similar to this compound for use in herbicides. These compounds showed significant herbicidal activity, indicating their potential in agricultural applications (Hosokawa et al., 2001).
Antimicrobial Properties : Similar sulfonamide compounds have been tested for their antimicrobial properties, revealing their effectiveness against various bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Othman et al., 2019).
Environmental Impact and Degradation
- Soil Degradation : Research has been conducted on the degradation of imazosulfuron, a compound structurally related to this compound, in soil. Understanding the environmental fate of these compounds is crucial for assessing their ecological impact (Morrica et al., 2001).
Mechanism of Action
Mode of Action
It is known that many compounds with a pyrimidine ring, such as this one, often interact with their targets by binding to them, which can inhibit or enhance the target’s function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Future Directions
properties
IUPAC Name |
3-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2S/c1-9-14-11(7-12(13)15-9)10-5-4-6-17(8-10)20(18,19)16(2)3/h7,10H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJUCDRSGHOASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCN(C2)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



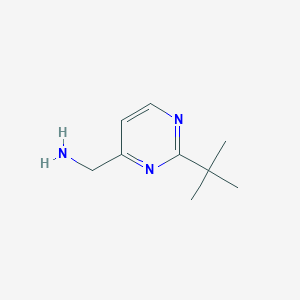



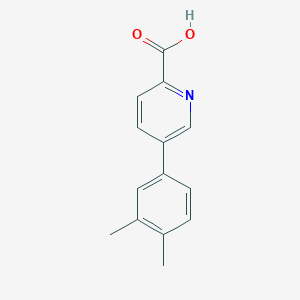
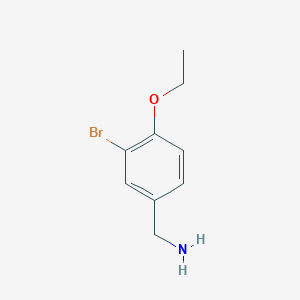

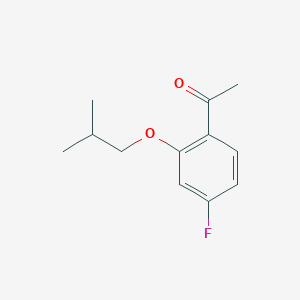

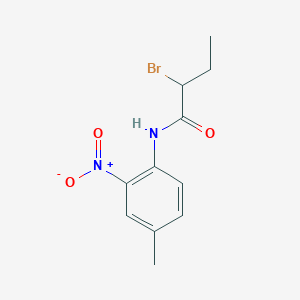
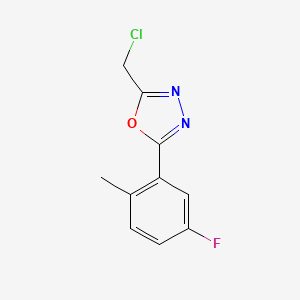
![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide](/img/structure/B1400970.png)
![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)
